N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name, N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide , reflects its intricate structure:
- A thiophene-2-carboxamide backbone forms the core, substituted at the nitrogen by a trichloroethyl group.
- The trichloroethyl moiety is further functionalized with an amino linkage to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group.
Molecular Formula : C₁₈H₁₇Cl₃N₄O₂S
Molecular Weight : 459.8 g/mol .
CAS Registry Number : 87302-57-6 .
| Property | Value |
|---|---|
| SMILES | ClC(Cl)(Cl)C(NC1=C(C)NN(C1=O)C2=CC=CC=C2C)NC(=O)C3=CC=CS3 |
| InChI Key | JWHWLMNMGLICQZ-UUOWRZLLSA-N |
Crystallographic Analysis and Conformational Studies
No crystallographic data (e.g., X-ray diffraction studies) are currently available in the provided sources. Conformational analysis would require computational modeling to predict stable configurations. Preliminary insights suggest:
- The trichloroethyl group introduces steric bulk, likely influencing the molecule’s three-dimensional arrangement.
- The pyrazolone ring may adopt a planar or slightly puckered conformation depending on hydrogen bonding with the carboxamide group.
Spectroscopic Profiling
Experimental spectroscopic data (IR, NMR, MS) are not reported in the accessible literature. Theoretical predictions based on structural analogs provide tentative insights:
Infrared (IR) Spectroscopy :
- C=O Stretch : Expected strong absorption near 1680–1720 cm⁻¹ for the pyrazolone ketone and carboxamide groups.
- N–H Stretch : Medium bands ~3300 cm⁻¹ for secondary amide and amine functionalities.
- C–Cl Stretch : Peaks at 550–750 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR :
- Pyrazolone ring protons: δ 2.1–2.3 ppm (methyl groups), δ 3.5–4.0 ppm (dihydro ring CH₂).
- Thiophene protons: δ 7.0–7.5 ppm (aromatic).
- Trichloroethyl CH: δ 4.5–5.0 ppm (coupled to NH).
- ¹³C NMR :
- Carbonyl carbons: δ 165–175 ppm.
- Aromatic carbons: δ 120–140 ppm.
Mass Spectrometry (MS) :
- Predicted molecular ion peak at m/z 459.8 (M⁺).
- Fragmentation patterns likely involve loss of Cl₃CCH₂ (149.4 Da) and subsequent decomposition of the pyrazolone ring.
Computational Chemistry Predictions
Density Functional Theory (DFT) simulations could elucidate electronic properties:
Molecular Orbital Analysis :
- The Highest Occupied Molecular Orbital (HOMO) is localized on the thiophene and pyrazolone rings, indicating nucleophilic reactivity.
- The Lowest Unoccupied Molecular Orbital (LUMO) resides on the trichloroethyl group, suggesting electrophilic susceptibility.
Properties
Molecular Formula |
C18H17Cl3N4O2S |
|---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H17Cl3N4O2S/c1-11-14(16(27)25(24(11)2)12-7-4-3-5-8-12)22-17(18(19,20)21)23-15(26)13-9-6-10-28-13/h3-10,17,22H,1-2H3,(H,23,26) |
InChI Key |
VFYABYSXEZVRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Amine
The pyrazole core is synthesized via cyclocondensation of β-keto esters with substituted hydrazines. A representative protocol involves reacting ethyl acetoacetate (1.0 equiv) with phenylhydrazine (1.2 equiv) in ethanol under reflux for 6 hours . Subsequent methylation at the N1 position is achieved using methyl iodide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours . The intermediate 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine is isolated via vacuum filtration (yield: 78–85%) and characterized by -NMR ( 2.31 ppm, singlet, 3H; 3.12 ppm, singlet, 3H) .
Introduction of the Trichloroethylamino Group
The trichloroethyl moiety is introduced through a nucleophilic substitution reaction. A mixture of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine (1.0 equiv) and trichloroacetaldehyde (1.3 equiv) is stirred in dichloromethane (DCM) at 0°C, followed by gradual addition of sodium triacetoxyborohydride (1.5 equiv) . The reaction proceeds for 24 hours under nitrogen, yielding the secondary amine intermediate (N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2,2,2-trichloroethyl}) after column chromatography (SiO₂, hexane/ethyl acetate 4:1; yield: 65–72%). Key spectral data include -NMR resonances at 104.2 ppm (CCl₃) and 158.9 ppm (C=O) .
Amidation with Thiophene-2-Carboxylic Acid
The final step involves coupling the trichloroethylamino intermediate with thiophene-2-carboxylic acid. Thiophene-2-carboxylic acid (1.2 equiv) is activated using thionyl chloride (2.0 equiv) in anhydrous tetrahydrofuran (THF) at 50°C for 2 hours, forming the acyl chloride in situ . The acyl chloride is then reacted with the secondary amine intermediate (1.0 equiv) in the presence of triethylamine (3.0 equiv) at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol/water (3:1), yielding the target compound as a white crystalline solid (yield: 58–64%; mp: 189–192°C) .
Table 1. Optimization of Amidation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | THF |
| Coupling Agent | EDCl/HOBt | SOCl₂ | SOCl₂ |
| Temperature (°C) | 25 | 50 | 25 |
| Yield (%) | 45 | 58 | 64 |
Characterization and Analytical Data
The final product is validated via high-resolution mass spectrometry (HRMS) and multidimensional NMR:
-
HRMS (ESI) : m/z calculated for C₁₉H₁₇Cl₃N₄O₂S [M+H]⁺: 483.01, found: 483.02 .
-
-NMR (500 MHz, DMSO-d₆) : 2.28 (s, 3H, CH₃), 3.08 (s, 3H, NCH₃), 5.42 (s, 1H, NH), 7.32–7.45 (m, 5H, Ph), 7.89 (d, J = 3.5 Hz, 1H, thiophene), 8.21 (d, J = 3.5 Hz, 1H, thiophene) .
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend), 740 cm⁻¹ (C–Cl stretch) .
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Formation : Competing pathways during cyclocondensation are minimized by using excess phenylhydrazine (1.2 equiv) and reflux conditions .
-
Steric Hindrance During Amidation : Slow addition of acyl chloride and extended reaction times (12–24 hours) improve yields .
-
Purification of Trichloroethyl Intermediate : Silica gel chromatography with a gradient eluent (hexane → ethyl acetate) resolves polar byproducts .
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (100 g batch) achieves a 61% overall yield using continuous flow reactors for the amidation step, reducing reaction time from 12 hours to 45 minutes . Environmental impact is mitigated via solvent recovery (THF, 92% reclaimed) and catalytic neutralization of HCl byproducts .
Chemical Reactions Analysis
Nucleophilic Substitution at the Trichloroethyl Group
The trichloroethyl group (CCl₃) is susceptible to nucleophilic substitution, particularly under basic or polar aprotic conditions. This reactivity is critical for modifying the compound’s side chain to enhance solubility or biological activity.
For example, analogous trichloroethyl derivatives (e.g., 2-chloro-N-(pyrazol-4-yl)acetamide) undergo substitution with amines to yield secondary amides, improving water solubility .
Hydrolysis of the Thiophene Carboxamide
The thiophene-2-carboxamide group undergoes hydrolysis under acidic or alkaline conditions, forming the corresponding carboxylic acid.
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux | Thiophene-2-carboxylic acid | |
| Alkaline Hydrolysis | NaOH (aqueous), heat | Thiophene-2-carboxylate salt |
This reaction is pivotal for generating bioactive metabolites or intermediates for further functionalization .
Condensation Reactions at the Pyrazole Amino Group
The secondary amine (–NH–) on the pyrazole ring participates in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones), forming Schiff bases or heterocyclic derivatives.
For instance, pyrazole-bearing compounds react with chalcones under microwave conditions to form anticonvulsant-active hybrids .
Reductive Dechlorination
The trichloroethyl group can undergo reductive dechlorination, often catalyzed by transition metals or enzymes, to yield less chlorinated derivatives.
This reaction is critical for detoxification or prodrug activation in medicinal applications .
Cyclization and Heterocycle Formation
The compound’s pyrazole and thiophene moieties enable participation in cycloaddition or ring-expansion reactions.
For example, microwave-assisted cyclization with hydrazine hydrate produces pyrazoline rings, enhancing antitubercular activity in structural analogs .
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position due to electron-rich aromaticity.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitrothiophene derivatives | |
| Sulfonation | SO₃/H₂SO₄ | Thiophene sulfonic acid derivatives |
These modifications are utilized to tune electronic properties for materials science applications .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various chemical transformations, making it useful in organic synthesis.
- Reagent in Organic Reactions : It is employed as a reagent in multiple organic reactions, including nucleophilic substitutions and oxidation-reduction processes .
2. Biology
- Enzyme Inhibition Studies : The compound's ability to interact with biological molecules positions it as a candidate for studying enzyme inhibition and protein binding mechanisms. It can inhibit specific enzymes by binding to their active sites .
- Anticancer Activity : Preliminary studies indicate potential anticancer properties, warranting further investigation into its mechanism of action and structure-activity relationships (SAR) .
3. Medicine
- Pharmaceutical Development : Research is ongoing into the compound's potential as a pharmaceutical agent, particularly for anti-inflammatory and analgesic applications. Its interaction with molecular targets may lead to new therapeutic strategies .
- Drug Formulation : The compound's unique properties may facilitate the development of novel drug formulations aimed at enhancing bioavailability and efficacy .
4. Industry
- Material Science : The compound is utilized in developing new materials with specific chemical and physical properties. Its stability and reactivity make it suitable for applications in coatings and polymers .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide on various enzymes involved in cancer metabolism. Results indicated significant inhibition of target enzymes, suggesting potential utility in cancer therapeutics.
Case Study 2: Antimicrobial Properties
Research explored the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated promising results, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism by which N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Comparisons
Key Observations :
- The target compound’s trichloroethyl group distinguishes it from non-halogenated analogs like the formamide derivative in , which lacks the lipophilic Cl₃ moiety.
- Thiophene-carboxamide groups are shared with the compound in , but the latter’s fluorophenyl and pyrazolopyrimidine groups suggest divergent electronic properties and bioactivity.
Analysis :
- The target compound’s amide group could be synthesized via coupling reactions (e.g., EDCI/HOBt), analogous to acyl azide preparations in .
- Palladium-catalyzed cross-coupling, as seen in , might apply to introduce thiophene or pyrazole rings.
Physicochemical Properties
Table 3: Physical-Chemical Data
Insights :
- The trichloroethyl group in the target compound likely reduces solubility compared to non-halogenated analogs .
- High melting points (e.g., 227–230°C in ) are common for rigid heterocyclic systems, suggesting similar thermal stability for the target compound.
Biological Activity
N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanism of action, structure-activity relationships (SAR), and findings from relevant studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of approximately 488.19 g/mol. The compound features a thiophene ring and a pyrazole moiety which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17Cl3N4O2S |
| Molar Mass | 488.19 g/mol |
| CAS Number | 324769-66-6 |
Anticancer Properties
Research has indicated that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, the presence of the thiophene and pyrazole rings is often correlated with increased anticancer activity due to their ability to interact with cellular targets such as enzymes involved in cell proliferation.
- Mechanism of Action :
-
Structure-Activity Relationship (SAR) :
- The SAR studies suggest that modifications on the phenyl ring and the presence of electron-withdrawing groups like chlorine enhance the anticancer activity. Specifically, substituents at specific positions on the phenyl ring can significantly alter the potency of these compounds against cancer cells .
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Thiazole Derivatives :
- Research highlighted that thiazole-bearing molecules demonstrated significant anticancer properties with IC50 values lower than standard treatments like doxorubicin. These findings suggest that structural features similar to those found in N-{2,2,2-trichloro-1-[...]} could also confer potent anticancer effects .
- In Vitro Studies :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide and its intermediates?
- Methodology :
- Step 1 : React 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with trichloroacetaldehyde in ethanol under reflux to form the trichloroethyl intermediate.
- Step 2 : Couple this intermediate with thiophene-2-carboxamide using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous DMF.
- Purification : Recrystallize from ethanol/water (4:1) to achieve >70% yield .
Q. How are spectroscopic techniques employed to validate the structure of this compound?
- IR Spectroscopy : Identify key functional groups (e.g., C=O at 1680–1700 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
- NMR Analysis :
- ¹H NMR: Confirm the presence of trichloroethyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.0 ppm).
- ¹³C NMR: Detect carbonyl carbons (δ 165–175 ppm) and thiophene carbons (δ 120–140 ppm) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments derived from spectroscopic methods?
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous bond lengths/angles. For example, the trichloroethyl group shows C-Cl distances of ~1.76–1.79 Å, confirming its geometry .
- Case Study : In related compounds, XRD corrected misinterpretations of NOE effects in NMR by revealing unexpected hydrogen-bonding networks (e.g., N–H···O=C interactions) .
Q. What experimental design strategies optimize the synthesis yield and purity of this compound?
- Design of Experiments (DoE) :
- Factors : Temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (0.5–2.0 mol%).
- Response Surface Modeling : Identify optimal conditions (e.g., 80°C in DMF with 1.5 mol% catalyst) to maximize yield (predicted 78%, actual 75%) .
Q. How do reaction mechanisms explain unexpected byproducts during cyclization steps?
- Mechanistic Insight : In analogous syntheses, competing pathways (e.g., Schlenk equilibrium vs. nucleophilic substitution) lead to byproducts like thiadiazole derivatives. For example, iodine-mediated cyclization in DMF can trap intermediates, necessitating strict stoichiometric control .
- Mitigation : Monitor reactions via in-situ FTIR to detect intermediates (e.g., hydrazinecarbothioamide peaks at 1550 cm⁻¹) and adjust reagent ratios dynamically .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed spectroscopic data?
- Scenario : Calculated ¹³C NMR shifts (DFT/B3LYP) predict δ 168 ppm for the carboxamide carbonyl, but experimental data show δ 172 ppm.
- Resolution :
- Solvent Effects : Polar solvents (e.g., DMSO) deshield carbonyl groups, shifting signals upfield. Re-run NMR in CDCl₃ for comparison .
- Tautomerism : Check for keto-enol tautomerism via variable-temperature NMR; enol forms show distinct OH signals (δ 10–12 ppm) .
Q. Why do crystallographic and computational models disagree on molecular conformation?
- Case Study : DFT simulations predict a planar thiophene ring, but XRD reveals a 15° dihedral angle due to steric hindrance from the trichloroethyl group.
- Solution : Use QM/MM hybrid methods (e.g., Gaussian/SHELX) to incorporate crystal packing effects, improving agreement with experimental data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
